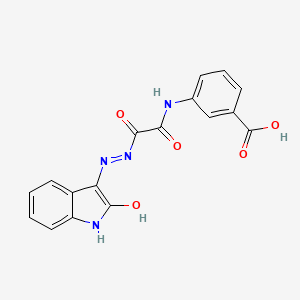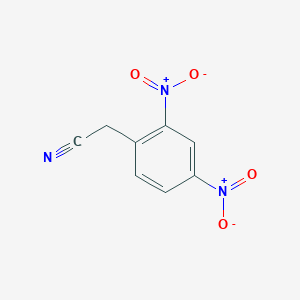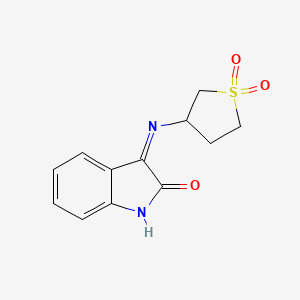
N-(3-hydroxyphenyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hidroxifenil)-4-nitrobenzamida es un compuesto orgánico que presenta tanto un grupo hidroxifenilo como un grupo nitrobenzamida. Este compuesto es de interés debido a sus posibles aplicaciones en diversos campos como la química, la biología y la medicina. La presencia de ambos grupos funcionales, hidroxilo y nitro, permite una reactividad química diversa y una potencial actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3-hidroxifenil)-4-nitrobenzamida generalmente implica la reacción de 3-hidroxianilina con cloruro de 4-nitrobenzoílo. La reacción se lleva a cabo en presencia de una base como piridina o trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. El esquema general de la reacción es el siguiente:
Paso 1: Disolver 3-hidroxianilina en un solvente adecuado como diclorometano.
Paso 2: Agregar cloruro de 4-nitrobenzoílo gota a gota a la solución mientras se mantiene la temperatura alrededor de 0°C.
Paso 3: Agregar una base (por ejemplo, piridina) a la mezcla de reacción para neutralizar el ácido clorhídrico formado.
Paso 4: Agitar la mezcla de reacción a temperatura ambiente durante varias horas.
Paso 5: Aislar el producto por filtración y purificarlo mediante recristalización.
Métodos de producción industrial
La producción industrial de N-(3-hidroxifenil)-4-nitrobenzamida puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, los métodos industriales pueden incorporar técnicas avanzadas de purificación como la cromatografía en columna y la cromatografía líquida de alto rendimiento (HPLC) para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3-hidroxifenil)-4-nitrobenzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI).
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio o polvo de hierro en condiciones ácidas.
Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución nucleofílica, donde puede ser reemplazado por otros grupos funcionales como haluros o grupos alquilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), óxido de cromo (VI) (CrO₃)
Reducción: Gas hidrógeno (H₂) con catalizador de paladio (Pd/C), polvo de hierro (Fe) en condiciones ácidas
Sustitución: Haluros de alquilo, agentes halogenantes
Principales productos formados
Oxidación: Formación de un compuesto carbonílico (por ejemplo, N-(3-oxofenil)-4-nitrobenzamida)
Reducción: Formación de un compuesto amino (por ejemplo, N-(3-hidroxifenil)-4-aminobenzamida)
Sustitución: Formación de derivados sustituidos (por ejemplo, N-(3-alcoxiifenil)-4-nitrobenzamida)
Aplicaciones Científicas De Investigación
N-(3-hidroxifenil)-4-nitrobenzamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible intermedio farmacéutico para el desarrollo de nuevos fármacos.
Industria: Utilizado en la síntesis de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de N-(3-hidroxifenil)-4-nitrobenzamida depende de su aplicación específica. En los sistemas biológicos, el compuesto puede interactuar con diversos objetivos moleculares, como enzimas o receptores, para ejercer sus efectos. Los grupos hidroxilo y nitro pueden participar en enlaces de hidrógeno e interacciones electrostáticas, influyendo en la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
N-(4-hidroxifenil)-4-nitrobenzamida: Estructura similar pero con el grupo hidroxilo en la posición para.
N-(3-hidroxifenil)-4-aminobenzamida: Estructura similar pero con un grupo amino en lugar de un grupo nitro.
N-(3-hidroxifenil)-4-metilbenzamida: Estructura similar pero con un grupo metilo en lugar de un grupo nitro.
Unicidad
N-(3-hidroxifenil)-4-nitrobenzamida es único debido a la presencia de ambos grupos funcionales hidroxilo y nitro, que confieren una reactividad química distinta y una potencial actividad biológica. La posición específica de estos grupos en el anillo de benceno también influye en las propiedades e interacciones del compuesto.
Propiedades
Número CAS |
37795-98-5 |
|---|---|
Fórmula molecular |
C13H10N2O4 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
N-(3-hydroxyphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H10N2O4/c16-12-3-1-2-10(8-12)14-13(17)9-4-6-11(7-5-9)15(18)19/h1-8,16H,(H,14,17) |
Clave InChI |
VFQVJEPRLXMANV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide](/img/structure/B11711730.png)

![3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B11711742.png)
![2-[(3Z)-3-hydrazono-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11711747.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11711753.png)

![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11711764.png)
![2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)
![4-chloro-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711778.png)
![2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole](/img/structure/B11711782.png)
![2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11711784.png)

![3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11711803.png)
